molecular formula C19H21NO B566987 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile CAS No. 1246213-26-2

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile

Cat. No. B566987
M. Wt: 279.383
InChI Key: YGOZGKHSIJHOJN-UHFFFAOYSA-N
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Description

“2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile” is a complex organic compound. It contains a benzyloxy group, a tert-butyl group, and a phenyl group, all attached to an acetonitrile . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The benzyloxy group is often used in esterification reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps. One possible method could involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Another method could involve the reaction of tert-butyl esters with SOCl2 at room temperature to provide acid chlorides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is known for its crowded structure, which can influence the overall shape and properties of the molecule . The benzyloxy group and the phenyl group would also contribute to the complexity of the molecular structure .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the tert-butyl group could be involved in various chemical transformations . The compound could also undergo protodeboronation, a reaction that involves the removal of a boron atom from a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the tert-butyl group is known for its unique reactivity pattern . The compound’s susceptibility to hydrolysis could also be a key property, particularly if it is used in aqueous environments .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized various compounds with structures similar to 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile, exploring their redox properties and potential applications. For example, a study by Koshelev et al. (2020) focused on the synthesis of benzotriazole, cyclic amides, and pyrimidine derivatives containing 2,6-di-tert-butyl-phenol fragments. These compounds exhibited redox properties comparable to BHT (butylated hydroxytoluene) when studied using cyclic voltammetry. Some of these synthesized compounds showed good antibacterial activity against Staphylococcus aureus, highlighting their potential in medical applications (Koshelev et al., 2020).

Potential Applications

Antibacterial Activity

The study by Koshelev and colleagues demonstrated that specific synthesized compounds containing hindered phenol fragments possess antibacterial properties, indicating a promising application in fighting bacterial infections without directly involving drug usage or focusing on human pharmacological effects.

Chemical Synthesis

Another study by Klenov et al. (2016) discussed the serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile, a precursor for nitrogen heterocycles, showcasing innovative approaches to chemical synthesis and the development of new compounds with potential applications in various industrial and research contexts (Klenov et al., 2016).

Solvolysis Reactions

Research on solvolysis reactions, such as the study by Jia et al. (2002), provides insights into the reaction mechanisms and pathways of similar compounds in different solvents, contributing to our understanding of their chemical behavior under various conditions (Jia et al., 2002).

Redox Properties and Antioxidant Applications

Osipova et al. (2011) investigated the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment, suggesting these compounds' applications as antioxidant agents (Osipova et al., 2011).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. Its specific hazards would depend on its physical and chemical properties, as well as how it is used .

Future Directions

The future directions for this compound could involve further exploration of its reactivity and potential applications. For example, it could be used in the development of new synthetic methods . Additionally, its susceptibility to hydrolysis could be further studied to better understand its stability in different environments .

properties

IUPAC Name

2-(5-tert-butyl-2-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-19(2,3)17-9-10-18(16(13-17)11-12-20)21-14-15-7-5-4-6-8-15/h4-10,13H,11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZGKHSIJHOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732338
Record name [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile

CAS RN

1246213-26-2
Record name [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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